Warfarin sodium
Übersicht
Beschreibung
Warfarin sodium is a widely used anticoagulant that inhibits blood clot formation. It is commonly prescribed to prevent and treat conditions such as deep vein thrombosis, pulmonary embolism, and thromboembolic events associated with atrial fibrillation and cardiac valve replacement . This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, thereby reducing the blood’s ability to clot .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone in the presence of a base, followed by the addition of sodium hydroxide to form the sodium salt . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction mixture is carefully monitored for pH and temperature to ensure consistent product quality. The final product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Warfarin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Warfarin sodium has a wide range of applications in scientific research:
Wirkmechanismus
Warfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for recycling vitamin K in the body . This inhibition leads to a decrease in the active form of vitamin K, which is essential for the carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is reduced, leading to decreased blood clotting ability . The molecular targets of this compound include the vitamin K epoxide reductase complex and the clotting factors themselves .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of this compound: this compound’s uniqueness lies in its mechanism of action as a vitamin K antagonist, which provides a different approach to anticoagulation compared to direct inhibitors of thrombin or factor Xa. Additionally, its long history of use and extensive clinical data make it a well-understood and reliable option for anticoagulation therapy .
Biologische Aktivität
Warfarin sodium is a widely used anticoagulant that plays a crucial role in the prevention and treatment of thromboembolic disorders. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and interactions with various physiological factors. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical implications.
This compound functions as a vitamin K antagonist. It competitively inhibits the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the activation of vitamin K. This inhibition leads to a depletion of functional vitamin K reserves, subsequently reducing the synthesis of active clotting factors II, VII, IX, and X, as well as proteins C and S that are dependent on vitamin K for their activity . The result is a significant anticoagulant effect due to the production of partially decarboxylated proteins that exhibit reduced coagulant activity .
Pharmacodynamics
Warfarin is a racemic mixture composed of two enantiomers: (R)-warfarin and (S)-warfarin. The (S)-enantiomer is 3 to 5 times more potent than the (R)-enantiomer and is metabolized via cytochrome P450 enzymes . The drug's anticoagulant effect is monitored using the International Normalized Ratio (INR), which reflects the time it takes for blood to clot compared to normal values.
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Absorption | Completely absorbed from GI tract |
Time to Peak Concentration | 4 hours |
Volume of Distribution | 0.14 L/kg |
Protein Binding | 99% (primarily to albumin) |
Half-Life | 36-42 hours |
Clinical Implications
This compound is utilized in various clinical settings, including:
- Prevention of Venous Thrombosis : Effective in preventing deep vein thrombosis (DVT) and pulmonary embolism (PE).
- Management of Atrial Fibrillation : Reduces the risk of stroke in patients with atrial fibrillation.
- Postoperative Anticoagulation : Used in patients undergoing orthopedic surgeries to prevent thromboembolic events.
Case Study: Warfarin Use in Atrial Fibrillation
A cohort study involving patients with atrial fibrillation demonstrated that those receiving warfarin had a significantly lower incidence of stroke compared to those not on anticoagulation therapy. The study highlighted the importance of maintaining an INR within the therapeutic range (2.0-3.0) for optimal efficacy while minimizing bleeding risks .
Adverse Effects and Complications
While warfarin is effective, it carries risks of bleeding complications. A study reported over 9,700 bleeding cases associated with warfarin use in the U.S., with a significant percentage resulting in serious outcomes . Notable adverse effects include:
- Warfarin-Induced Skin Necrosis : Occurs due to protein C deficiency and can lead to severe tissue damage.
- Purple Toe Syndrome : Characterized by purple lesions on toes due to cholesterol microembolization.
- Calciphylaxis : A rare but severe condition leading to vascular calcification and skin necrosis.
Eigenschaften
IUPAC Name |
sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYITYFHKDODNCQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035010 | |
Record name | Sodium warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) | |
Record name | WARFARIN SODIUM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5241 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
129-06-6, 5543-79-3 | |
Record name | WARFARIN SODIUM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5241 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Warfarin sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Warfarin sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WARFARIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.